

# physical and chemical characteristics of 7-bromo-4H-1,3-benzodioxine

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## Compound of Interest

Compound Name: **7-bromo-4H-1,3-benzodioxine**

Cat. No.: **B1311463**

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## Technical Guide: 7-bromo-4H-1,3-benzodioxine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known and extrapolated characteristics of **7-bromo-4H-1,3-benzodioxine**. It is important to note that specific experimental data for this particular isomer is limited in publicly available scientific literature. Much of the detailed experimental data and protocols are based on the closely related and well-documented isomer, 6-bromo-4H-1,3-benzodioxine. All such instances are clearly indicated.

## Introduction

**7-bromo-4H-1,3-benzodioxine** is a halogenated aromatic ether belonging to the benzodioxine class of compounds. The benzodioxine scaffold is of interest in medicinal and agricultural chemistry due to its presence in various biologically active molecules. This guide summarizes the available physical, chemical, and safety information for **7-bromo-4H-1,3-benzodioxine** and provides a detailed, albeit adapted, experimental protocol for its synthesis.

## Chemical and Physical Characteristics

Specific experimentally determined physical properties for **7-bromo-4H-1,3-benzodioxine** are not readily available. The following table summarizes its basic molecular properties and

provides the experimental data for the closely related isomer, 6-bromo-4H-1,3-benzodioxine, as a reasonable estimate.

Property	Value	Source
IUPAC Name	7-bromo-4H-1,3-benzodioxine	-
CAS Number	499770-95-5	<a href="#">[1]</a>
Molecular Formula	C <sub>8</sub> H <sub>7</sub> BrO <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	215.04 g/mol	<a href="#">[1]</a>
Physical Form	Expected to be a crystalline solid	<a href="#">[2]</a>
Melting Point	43-47 °C (for 6-bromo isomer)	<a href="#">[3]</a>
Boiling Point	80-90 °C at 0.13 mbar (for 6-bromo isomer)	<a href="#">[3]</a>
Solubility	Insoluble in water; soluble in organic solvents such as toluene, chloroform, and ethers.	<a href="#">[3]</a>

## Spectroscopic Data

No specific spectral data has been published for **7-bromo-4H-1,3-benzodioxine**. The following <sup>1</sup>H NMR data for the 6-bromo isomer is provided for reference. The chemical shifts for the 7-bromo isomer are expected to be similar, with predictable changes in the splitting patterns of the aromatic protons due to the different substitution pattern.

<sup>1</sup>H NMR Data for 6-bromo-4H-1,3-benzodioxine (in CDCl<sub>3</sub>):[\[3\]](#)

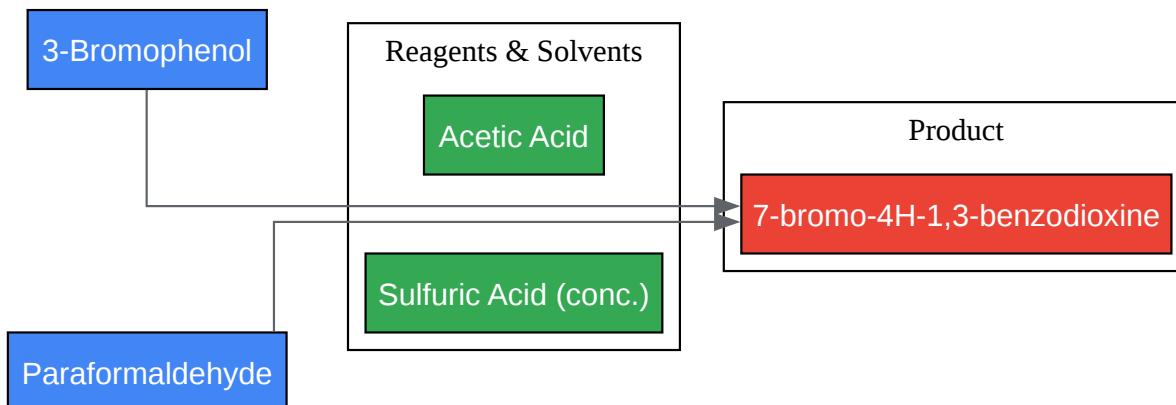
Chemical Shift ( $\delta$ )	Multiplicity	Integration	Assignment
4.88 ppm	s	2H	Ar-CH <sub>2</sub>
5.24 ppm	s	2H	-O-CH <sub>2</sub> -O-
6.39 ppm	d, J=8.7 Hz	1H	Ar-H
7.13 ppm	m	1H	Ar-H
7.31 ppm	dd, J=8.7, 2.4 Hz	1H	Ar-H

## Experimental Protocols

### Proposed Synthesis of 7-bromo-4H-1,3-benzodioxine

The following protocol is an adaptation of the published synthesis for 6-bromo-4H-1,3-benzodioxine and is expected to yield the 7-bromo isomer when starting with the appropriate precursor, 3-bromophenol.[\[3\]](#)

Reaction Scheme:



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Caption: Proposed synthesis of **7-bromo-4H-1,3-benzodioxine**.

Materials:

- 3-Bromophenol
- Paraformaldehyde
- Acetic Acid
- Concentrated Sulfuric Acid
- Sodium Hydroxide
- Toluene
- Diisopropyl ether
- Hexane

**Procedure:**

- Combine 3.8 liters of acetic acid and 654 ml of concentrated sulfuric acid in a suitable reaction vessel, and cool to 0 °C.
- To this solution, add 1 kg (5.78 moles) of 3-bromophenol and 870 g (28.9 moles) of paraformaldehyde.
- Maintain the reaction mixture at 0 °C with stirring for approximately 120 hours.
- After the reaction is complete, neutralize the mixture with a solution of 1350 g of sodium hydroxide dissolved in 13 liters of water.
- Filter the resulting precipitate and dissolve it in 7 liters of toluene.
- Dry the organic phase by azeotropic distillation.
- Filter the hot solution to remove any formaldehyde polymers.
- Evaporate the toluene under reduced pressure.
- Distill the residue under reduced pressure to obtain the crude product.

- Crystallize the product from a mixture of diisopropyl ether and hexane to yield pure **7-bromo-4H-1,3-benzodioxine**.

## Chemical Reactivity and Stability

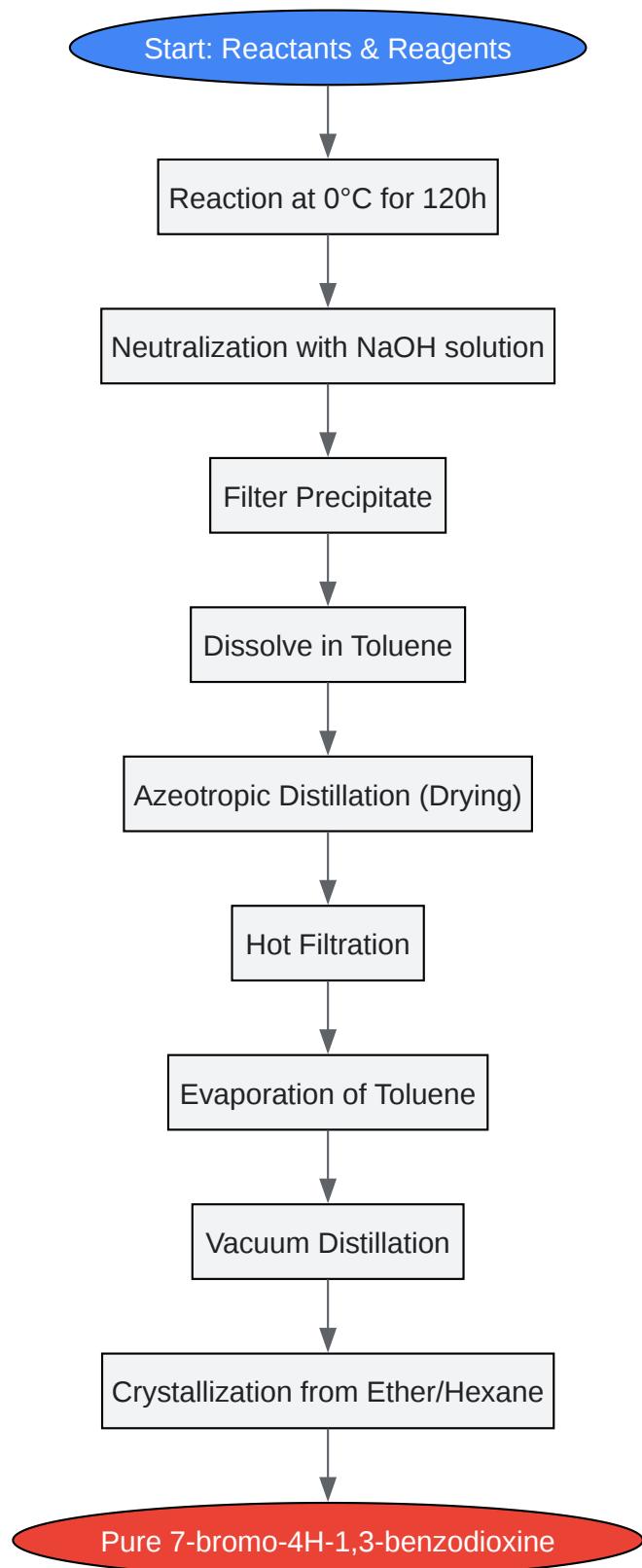
- Stability: The compound is stable under normal conditions.
- Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.
- Hazardous Decomposition Products: Under fire conditions, it may emit toxic fumes of carbon monoxide, carbon dioxide, hydrogen bromide, and bromine.

## Safety and Handling

- General Precautions: Use only in a chemical fume hood. Avoid breathing dust or vapor. Do not get in eyes, on skin, or on clothing. Keep the container tightly closed and store in a cool, dry, well-ventilated place.
- Personal Protective Equipment (PPE): Wear protective safety goggles, chemical-resistant gloves, and protective clothing.
- Toxicology: The toxicological properties of this product have not been fully investigated. It is classified as an irritant and may be harmful by ingestion and inhalation. It may cause an allergic skin reaction and serious eye irritation.

## Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow for the synthesis and purification of **7-bromo-4H-1,3-benzodioxine** as described in the experimental protocol.



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Caption: Workflow for the synthesis and purification of **7-bromo-4H-1,3-benzodioxine**.

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## References

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